molecular formula C13H9NO3S B1362145 Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate CAS No. 136427-69-5

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

Cat. No. B1362145
M. Wt: 259.28 g/mol
InChI Key: QFKKKSBJQJKZIG-UHFFFAOYSA-N
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Description

“Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is a chemical compound with the CAS Number: 136427-69-5 . It has a molecular weight of 259.29 .


Synthesis Analysis

The synthesis of similar compounds like benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of “Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is represented by the Inchi Code: 1S/C13H9NO3S/c1-17-13(16)10-6-8(7-15)12-14(10)9-4-2-3-5-11(9)18-12/h2-7H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like benzothiazoles have been studied. For instance, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

“Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate and its derivatives have been extensively studied in the field of organic chemistry, particularly for their synthesis and biological activities. A novel synthesis method for 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazoles has been developed. These compounds were found to have antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Chemical Reactions and Applications

The chemical reactions and applications of these compounds have been a focus of several studies. For instance, the reaction of amino benzothiazole with bis(methylthio)methylene malononitrile led to the formation of 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole. This compound was further reacted with selected nucleophiles like aryl and hetaryl amines, substituted phenols, and compounds with an active methylene group (Pingle, Vartale, Bhosale, & Kuberkar, 2006).

Antimicrobial and Antifungal Properties

Several derivatives of Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate have been synthesized and evaluated for their biological properties. For example, novel heterocyclic compounds were synthesized from 2-amino[2,1-b][1,3]benzothiazoles and evaluated for their antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010).

Cancer Research

In the field of cancer research, novel heterocycles containing benzothiazoles fused with pyrimidines and pyrazoles have been reported to possess activity against different types of cancers. Compounds such as 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1-b] [1,3] benzothiazole and its derivatives exhibited remarkable in-vitro anticancer activity against 60 human cancer cell lines (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

properties

IUPAC Name

methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8(7-15)12-14(10)9-4-2-3-5-11(9)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKKSBJQJKZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2N1C3=CC=CC=C3S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358207
Record name methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

CAS RN

136427-69-5
Record name methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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